REACTION_CXSMILES
|
[CH2:1]([C:3]1[N:7]([CH3:8])[N:6]=[C:5]([C:9]([O:11]CC)=O)[CH:4]=1)[CH3:2].[OH-].[NH4+:15]>>[CH2:1]([C:3]1[N:7]([CH3:8])[N:6]=[C:5]([C:9]([NH2:15])=[O:11])[CH:4]=1)[CH3:2] |f:1.2|
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Name
|
|
Quantity
|
5.03 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC(=NN1C)C(=O)OCC
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
was stirred for 18 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A precipitate formed
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Type
|
CUSTOM
|
Details
|
was isolated by filtration
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Type
|
WASH
|
Details
|
washed with cold hexanes
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC(=NN1C)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |